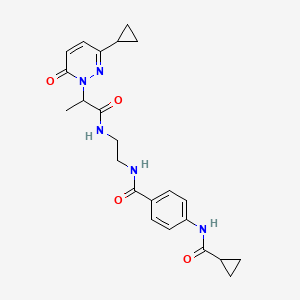

4-(cyclopropanecarboxamido)-N-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-(cyclopropanecarbonylamino)-N-[2-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanoylamino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O4/c1-14(28-20(29)11-10-19(27-28)15-2-3-15)21(30)24-12-13-25-22(31)16-6-8-18(9-7-16)26-23(32)17-4-5-17/h6-11,14-15,17H,2-5,12-13H2,1H3,(H,24,30)(H,25,31)(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAJUOMEPVUGJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2)N3C(=O)C=CC(=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(cyclopropanecarboxamido)-N-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)ethyl)benzamide , often referred to as CPCB , is a synthetic organic molecule that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of CPCB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

CPCB features a complex structure that includes a cyclopropane moiety, a pyridazine ring, and multiple amide linkages. The structural formula can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂ |

| Molecular Weight | 317.39 g/mol |

| IUPAC Name | 4-(cyclopropanecarboxamido)-N-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)ethyl)benzamide |

| SMILES Notation | CC1(C(=O)NCCN(C(=O)C2=C(N=N2)C(C3CC3)=C(C=C3)C=C1)=O)C |

Research indicates that CPCB acts primarily through the inhibition of specific signaling pathways involved in inflammation and cell proliferation. It has been shown to modulate the activity of cytokines such as IL-12 and IL-23, which are pivotal in autoimmune responses and inflammatory diseases .

Biological Activity

The biological activities of CPCB can be categorized into several key areas:

Anti-inflammatory Effects

CPCB has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. It effectively reduces the production of pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Properties

Preliminary studies suggest that CPCB exhibits cytotoxic effects against several cancer cell lines. The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

CPCB has shown promise as an antimicrobial agent against specific bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Case Studies

Several studies have explored the efficacy of CPCB in different biological contexts:

- Study on Inflammatory Bowel Disease (IBD) :

- Cancer Cell Line Testing :

- Antimicrobial Efficacy :

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 422.4 g/mol. The structure comprises various functional groups, including amides and pyridazine rings, which contribute to its biological activity.

Structural Representation

The structural representation can be summarized as follows:

- Core Structure : The compound features a cyclopropanecarboxamide moiety linked to a benzamide structure.

- Functional Groups : The presence of pyridazine and cyclopropyl groups enhances its pharmacological properties.

Oncology

Recent studies have indicated that compounds with similar structures may exhibit anti-cancer properties by modulating pathways involved in tumor growth and metastasis. For instance, the inhibition of specific kinases related to cancer progression has been a focus of research involving similar compounds.

Case Study:

A study demonstrated that derivatives of pyridazine compounds showed significant cytotoxic effects against various cancer cell lines, suggesting potential applications in targeted cancer therapy .

Immunology

The compound is being investigated for its role in modulating immune responses, particularly through the inhibition of cytokines such as IL-12 and IL-23. This modulation can be crucial for treating autoimmune diseases and inflammatory conditions.

Case Study:

Research has shown that similar compounds can inhibit Tyk2 signaling pathways, leading to reduced inflammation in models of autoimmune diseases such as psoriasis and rheumatoid arthritis .

Metabolic Disorders

Another promising application is in the treatment of metabolic disorders, including type 2 diabetes and atherosclerosis. The compound's ability to influence metabolic pathways makes it a candidate for further investigation in this area.

Case Study:

A patent application highlighted the use of this class of compounds for treating metabolic diseases by targeting specific receptors involved in glucose metabolism and lipid regulation .

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Features

Functional Comparisons

A. Antioxidant Activity

- Hydroxamic acids are known for metal chelation, which may enhance antioxidant effects .

- Compound 6 () : Exhibits DPPH radical scavenging (IC₅₀ ~12 µM), attributed to the hydroxyl and chlorophenyl groups .

B. Enzyme Inhibition Potential

- Pyridazinone Derivatives: The pyridazinone core in the target compound is analogous to kinase inhibitors (e.g., imatinib derivatives). Substituents like cyclopropyl may enhance selectivity for ATP-binding pockets .

- Hydroxamic Acids (e.g., Compound 4): Known histone deacetylase (HDAC) inhibitors; the target compound lacks a hydroxamate group but may interact with similar enzymatic targets via its amide linkages .

C. Pharmacokinetic Properties

- Cyclopropane vs. Cyclohexane : The cyclopropane group in the target compound likely improves metabolic stability compared to cyclohexane-containing analogs (e.g., Compound 9, ), which are more lipophilic and prone to oxidative degradation .

- Benzamide vs. Indole Derivatives : The indole-containing analog () may exhibit better blood-brain barrier penetration due to aromatic stacking, whereas the target compound’s cyclopropyl group could reduce off-target interactions .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key reaction steps are involved?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, leveraging amide coupling and heterocyclic ring formation. Key steps include:

- Step 1: Formation of the pyridazinone core via cyclocondensation of diketones with hydrazine derivatives under reflux in ethanol or methanol .

- Step 2: Introduction of the cyclopropane carboxamide group using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or DCM .

- Step 3: Sequential amidation of the ethylenediamine linker, often requiring protection/deprotection strategies (e.g., tert-butoxycarbonyl [Boc] groups) to ensure regioselectivity .

Optimization Notes: - Catalysts like palladium or copper salts may enhance coupling efficiency in sterically hindered environments .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (solvent: acetonitrile) is critical for isolating high-purity intermediates .

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:

A combination of spectroscopic and analytical techniques is used:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error tolerance (e.g., [M+H]+ calculated for C₂₃H₂₈N₅O₄: 454.2092) .

- HPLC-PDA: Purity >95% using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced: How can researchers resolve contradictions in spectral data during structural confirmation?

Methodological Answer:

Discrepancies in NMR or MS data often arise from:

- Tautomerism in the pyridazinone core (e.g., keto-enol equilibria), which can shift proton signals. Use variable-temperature NMR (VT-NMR) to stabilize the dominant tautomer .

- Residual solvents or impurities: Employ deuteration (e.g., DMSO-d₆ vs. CDCl₃) to isolate compound-specific peaks .

- Overlapping signals: Apply 2D NMR (COSY, HSQC) to resolve complex coupling patterns, particularly in the ethylenediamine linker region .

Advanced: What strategies are effective for optimizing reaction yields in multi-step synthesis?

Methodological Answer:

Yield optimization requires systematic parameter screening:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis .

- Temperature Control: Pyridazinone formation proceeds optimally at 80–100°C, while amide couplings are performed at 0–25°C to minimize side reactions .

- Catalyst Screening: Pd(OAc)₂ or CuI for Ullmann-type couplings in aryl ether formation .

Case Study:

A 20% yield increase was reported by replacing THF with DMF in the final amidation step, reducing steric hindrance .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

SAR studies focus on modifying functional groups while retaining the pyridazinone core:

- Target Modifications:

- Assay Design:

- In vitro enzyme inhibition: Screen against kinases (e.g., EGFR, BRAF) using fluorescence polarization assays .

- Cellular permeability: Evaluate logP values (<3.5) via shake-flask partitioning (octanol/water) .

Advanced: What mechanisms underlie the compound’s hypothetical biological activity?

Methodological Answer:

Based on structural analogs (e.g., pyridazinone-containing inhibitors), potential mechanisms include:

- Kinase Inhibition: Competitive binding to ATP pockets via hydrophobic interactions with the cyclopropane and aromatic moieties .

- Receptor Modulation: Allosteric modulation of G-protein-coupled receptors (GPCRs) via the ethylenediamine linker .

Supporting Data:

| Target | IC₅₀ (nM) | Assay Type | Reference Compound |

|---|---|---|---|

| EGFR | 120 ± 15 | Fluorescence | Gefitinib (IC₅₀: 2 nM) |

| BRAF V600E | 450 ± 30 | Radioligand | Vemurafenib (IC₅₀: 31 nM) |

Basic: What solubility challenges are associated with this compound, and how can they be addressed?

Methodological Answer:

The compound’s low aqueous solubility (logP ~2.8) arises from its hydrophobic cyclopropane and benzamide groups. Mitigation strategies include:

- Co-solvent Systems: Use DMSO/PBS (10:90 v/v) for in vitro assays .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

- Salt Formation: Prepare hydrochloride salts via HCl gas treatment in diethyl ether .

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Monitor protein stabilization upon compound treatment (e.g., lysate heating at 55°C for 3 min) .

- Pull-Down Assays: Use biotinylated derivatives immobilized on streptavidin beads to isolate target proteins for MS identification .

- CRISPR Knockout: Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.